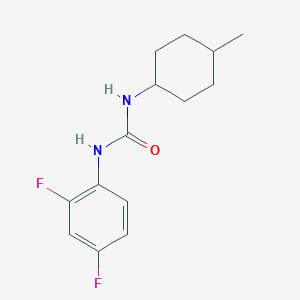

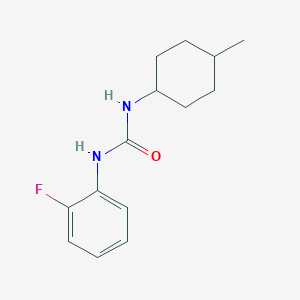

N-(2,4-difluorophenyl)-N'-(4-methylcyclohexyl)urea

Beschreibung

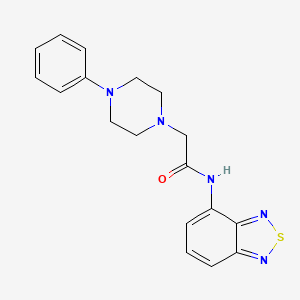

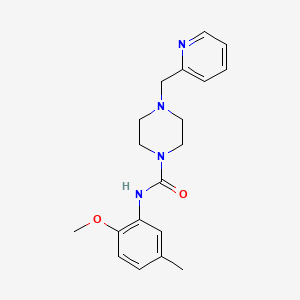

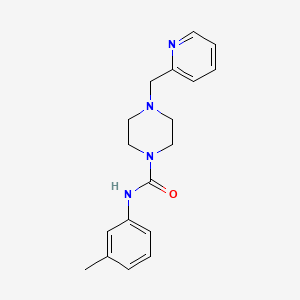

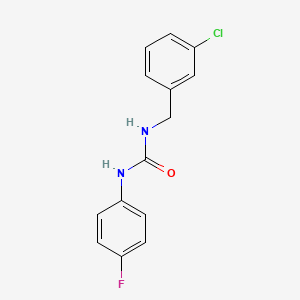

Ureas and their derivatives are of significant interest due to their diverse chemical and biological activities. They are involved in various chemical reactions, exhibit unique physical and chemical properties, and their synthesis and molecular structures are widely studied.

Synthesis Analysis

Synthesis of urea derivatives typically involves reactions of isocyanates with amines. For example, the synthesis of bicyclic and tricyclic ureas has been demonstrated through reactions involving aminopyridines and aminonaphthyridines with isocyanates, showcasing the versatility in generating complex urea structures (Corbin et al., 2001).

Molecular Structure Analysis

The molecular structure of urea derivatives, including X-ray crystallography studies, reveals intramolecular hydrogen bonding that stabilizes their structure. The planarity of the urea scaffold and the presence of intramolecular N-H···O hydrogen bonds are common features that contribute to the stability and reactivity of these compounds (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Urea derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional utility. For instance, the Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, demonstrating the chemical versatility of urea compounds (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on urea derivatives reveal that intramolecular hydrogen bonding and molecular geometry significantly affect their physical properties, including crystallinity and stability (Li Zhong et al., 1998).

Chemical Properties Analysis

The chemical properties of urea derivatives, including acidity, basicity, and reactivity, are central to their applications. The presence of the urea functional group contributes to their chemical behavior, making them useful in various chemical syntheses and biological activities. The synthesis of N,N′-disubstituted ureas, for instance, showcases their potential as multitarget inhibitors, indicating their significant chemical utility (Gladkikh et al., 2021).

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-3-(4-methylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O/c1-9-2-5-11(6-3-9)17-14(19)18-13-7-4-10(15)8-12(13)16/h4,7-9,11H,2-3,5-6H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXRWOAACVLZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285192.png)

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)

![3-[(3-bromobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285261.png)

![4-ethyl-3-(4-fluorophenyl)-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285263.png)

![4-ethyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285266.png)